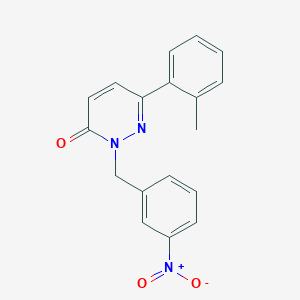

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one, also known as NBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NBP belongs to the family of pyridazine derivatives and has been extensively studied for its biological and pharmacological effects.

Scientific Research Applications

Analytical Chemistry Applications

- Antioxidant Activity Analysis : Techniques for determining antioxidant activity, such as the ABTS and DPPH assays, are crucial in various fields, from food engineering to medicine. These methods, based on electron or hydrogen atom transfer, utilize spectrophotometry to assess the kinetics of reactions involving antioxidants. Such assays are pivotal for analyzing the antioxidant capacity of complex samples, including those containing nitrobenzyl compounds like 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one, by monitoring specific wavelength absorption indicative of characteristic colors or discoloration in solutions (Munteanu & Apetrei, 2021) (Ilyasov et al., 2020).

Pharmacological Applications

- Nitroxyl Radical Conjugation : Research into spin-labeled biologically active natural compounds, including those involving nitroxyl radicals, has shown that introducing a nitroxyl fragment into molecules can enhance biological activity, modify it, or increase selective cytotoxicity. This area of medicinal chemistry includes the synthesis and study of polyfunctional "hybrid" compounds, suggesting potential applications for 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one in creating pharmacological agents (Grigor’ev et al., 2014).

Environmental Science Applications

- Redox Mediators in Pollutant Treatment : Enzymatic approaches for the remediation or degradation of organic pollutants in wastewater have been enhanced by redox mediators. These mediators improve the efficiency of enzymes in transforming recalcitrant compounds. Research into redox mediators and their applications could extend to understanding the environmental behavior and potential degradation pathways of nitrobenzyl compounds (Husain & Husain, 2007).

properties

IUPAC Name |

6-(2-methylphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-13-5-2-3-8-16(13)17-9-10-18(22)20(19-17)12-14-6-4-7-15(11-14)21(23)24/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGRFZNBBBLVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2682398.png)

![2-[(15S)-10-(4-Methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2682404.png)

![N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2682406.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2682408.png)

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2682409.png)

![2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2682418.png)